molecular formula C21H18N2O2S2 B12266553 2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone

2-[6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-pyrimidin-4-ylsulfanyl]-1-phenyl-ethanone

Cat. No.: B12266553
M. Wt: 394.5 g/mol
InChI Key: SOHQSTGLORBSSF-UHFFFAOYSA-N
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Description

2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a phenylethylsulfanyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 6-methyl-2-(2-oxo-2-phenylethylidene)-2,3-dihydropyrimidin-4(1H)-one with hydrazine and hydroxylamine . This reaction yields a mixture of 3-amino-5-phenylpyrazole and 3-methyl-2-pyrazolin-5-one in significant yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and various substituted pyrimidine derivatives.

Scientific Research Applications

2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The compound’s sulfanyl and phenylethyl groups allow it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({6-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyrimidin-4-yl}sulfanyl)-1-phenylethan-1-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H18N2O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-(6-methyl-2-phenacylsulfanylpyrimidin-4-yl)sulfanyl-1-phenylethanone

InChI

InChI=1S/C21H18N2O2S2/c1-15-12-20(26-13-18(24)16-8-4-2-5-9-16)23-21(22-15)27-14-19(25)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3

InChI Key

SOHQSTGLORBSSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)C2=CC=CC=C2)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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